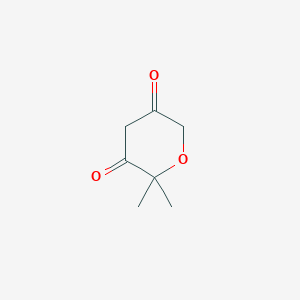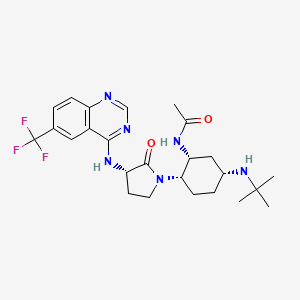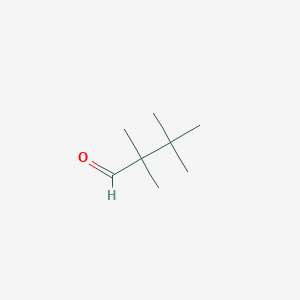
2,2,3,3-Tetramethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylbutanal is an organic compound with the molecular formula C8H16O. It is a highly branched aldehyde, known for its unique structure and properties. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbutanal typically involves the oxidation of 2,2,3,3-Tetramethylbutane. The process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of advanced catalysts and optimized reaction conditions is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various organometallic reagents and catalysts
Major Products Formed:
Oxidation: 2,2,3,3-Tetramethyl-butanoic acid
Reduction: 2,2,3,3-Tetramethyl-butanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,2,3,3-Tetramethylbutanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.
Comparison with Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar structure but lacking the aldehyde group.
2,2,3,3-Tetramethyl-butanol: The reduced form of 2,2,3,3-Tetramethylbutanal.
2,2,3,3-Tetramethyl-butanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its highly branched structure and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbutanal |
InChI |
InChI=1S/C8H16O/c1-7(2,3)8(4,5)6-9/h6H,1-5H3 |
InChI Key |
OKSBWDKKULDLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-chloro-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B8511347.png)
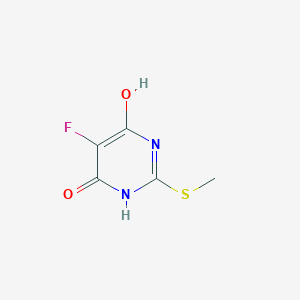
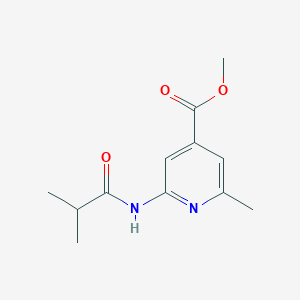
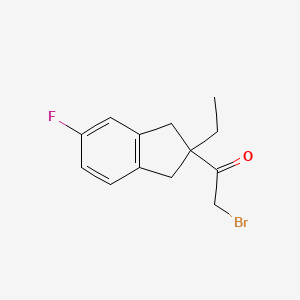
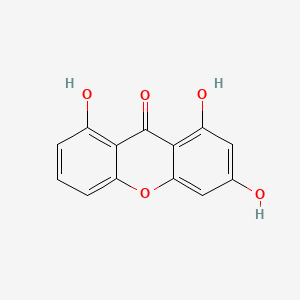
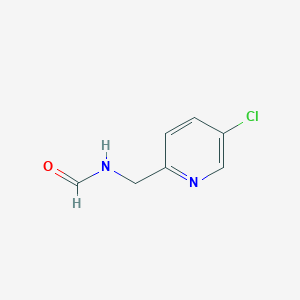
![6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one](/img/structure/B8511373.png)
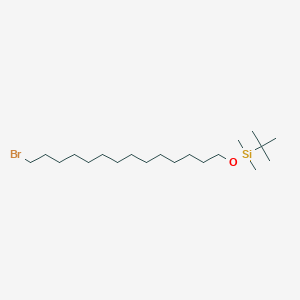
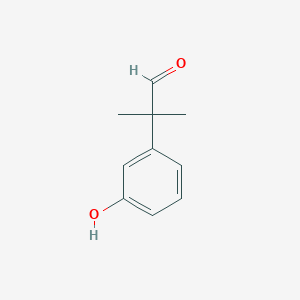
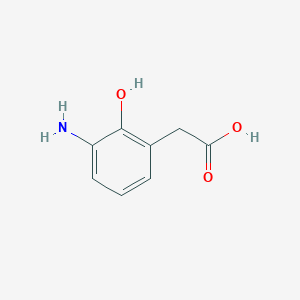
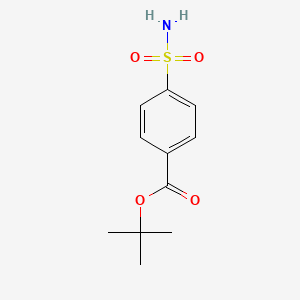
![7-(2-Fluorophenyl)-3-(4-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511406.png)
